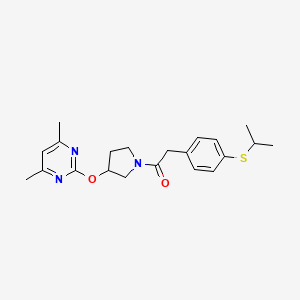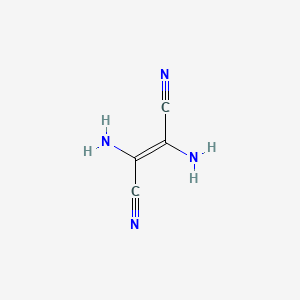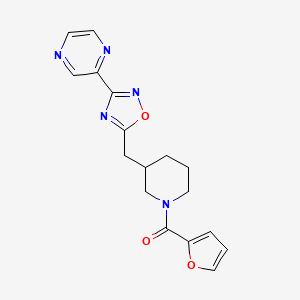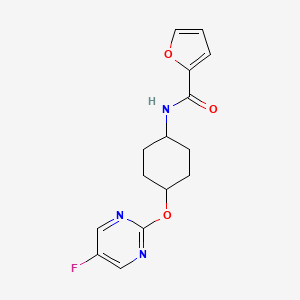![molecular formula C12H18N2O3 B2987725 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate CAS No. 1004386-21-3](/img/structure/B2987725.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of cyanoacetamide, which is a class of compounds that are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
Esters, such as “this compound”, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Applications
Heterocyclic compounds, characterized by rings containing atoms of at least two different elements as members of the ring, play a pivotal role in various scientific applications. One relevant example is the study of 2-oxo-3-cyanopyridine derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. These compounds serve as reactive intermediates in organic synthesis, highlighting the potential of heterocyclic scaffolds in medicinal chemistry and drug development (Ghosh et al., 2015).
Betalains: Plant-Derived Heterocyclic Compounds
Betalains, vacuolar pigments derived from plants, are another example of heterocyclic compounds with significant applications. These compounds, structured around the betalamic acid core, exhibit potent antioxidant activities and have been used in food additives and dietary supplements. Their safety and health benefits, including potential anticancer properties, have been extensively studied, demonstrating the diverse applications of heterocyclic compounds in nutrition and health (Khan & Giridhar, 2015).
Antimicrobial Applications
Heterocyclic compounds derived from cyanobacteria, known for their antimicrobial properties, represent another application area. These compounds target multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis, underscoring the potential of heterocyclic scaffolds in addressing global health challenges related to antibiotic resistance (Swain et al., 2017).
Mecanismo De Acción
While the specific mechanism of action for “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” is not mentioned in the search results, cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .
Direcciones Futuras
Cyanoacetamide derivatives have drawn the attention of biochemists due to their diverse biological activities . They have potential in evolving better chemotherapeutic agents . Therefore, future research could focus on exploring the biological activities and potential therapeutic applications of “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate” and similar compounds.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-11(16)17-8-10(15)14-12(9-13)6-4-3-5-7-12/h2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKGBFRWZQBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)NC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)


![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)



